molecular formula C15H17Cl2FN2OS B2496269 4-(chloromethyl)-3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-imine;hydrochloride CAS No. 1049748-33-5

4-(chloromethyl)-3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-imine;hydrochloride

Cat. No.: B2496269
CAS No.: 1049748-33-5
M. Wt: 363.27
InChI Key: PCQRMTDKNCXHIB-UHFFFAOYSA-N
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Description

4-(chloromethyl)-3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-imine;hydrochloride is a useful research compound. Its molecular formula is C15H17Cl2FN2OS and its molecular weight is 363.27. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Chemical Compounds

Electrochemical and Optical Studies of New Symmetrical and Unsymmetrical Imines
New symmetrical and unsymmetrical imines were synthesized, showing properties relevant for applications in organic electronics, such as organic solar cells. These studies provide insights into the synthesis and characterization of imine-based compounds, potentially relevant to the synthesis and application of the requested compound (Bogdanowicz et al., 2020).

Applications in Organic Electronics

Synthesis and Photovoltaic Application of Imines
Research on imines with thiazole and thiophene moieties indicated their suitability for photovoltaic applications, showcasing the importance of such compounds in the development of organic solar cells. This highlights the potential utility of structurally related compounds in renewable energy technologies (Bogdanowicz et al., 2020).

Chemical Reactions and Transformations

Room-Temperature Cyclometallation of Amines, Imines, and Oxazolines
Cyclometallation reactions involving amines, imines, and oxazolines with various metal complexes at room temperature were studied, providing valuable methodologies for the synthesis of metal-coordinated compounds. Such reactions are crucial for the development of catalysts and materials science (Davies et al., 2003).

Analytical and Structural Insights

Synthesis and Structural Characterization of Thiazole Derivatives
The synthesis and structural characterization of thiazole derivatives provide foundational knowledge for understanding the chemical behavior and potential applications of similar compounds. These studies offer analytical and structural insights that can be applied to a wide range of chemical syntheses and applications (Kariuki et al., 2021).

Properties

IUPAC Name

4-(chloromethyl)-3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-imine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClFN2OS.ClH/c16-8-13-10-21-15(18-9-14-2-1-7-20-14)19(13)12-5-3-11(17)4-6-12;/h3-6,10,14H,1-2,7-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQRMTDKNCXHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN=C2N(C(=CS2)CCl)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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